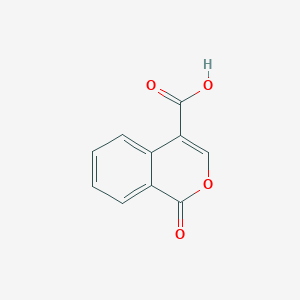

1-Oxo-1H-isochromene-4-carboxylic acid

描述

Contextualization within Isocoumarin (B1212949) and Dihydroisocoumarin Chemistry

Isocoumarins (1-oxo-1H-isochromenes) and their 3,4-dihydro derivatives represent a large and important class of naturally occurring and synthetic benzopyranones. mdpi.com These compounds are recognized for their diverse biological activities. mdpi.com The core structure of isocoumarin consists of a bicyclic system where a pyran-1-one ring is fused to a benzene (B151609) ring. The "iso" prefix distinguishes them from their coumarin (B35378) isomers, which have the oxygen atom and carbonyl group in reversed positions within the heterocyclic ring.

1-Oxo-1H-isochromene-4-carboxylic acid is a specific isocoumarin derivative characterized by a carboxylic acid group at the C-4 position of the pyranone ring. This feature significantly influences the molecule's reactivity and provides a handle for further chemical modifications. Its chemistry is often discussed in conjunction with 3,4-dihydroisocoumarins, which are formed by the saturation of the C3-C4 double bond. mdpi.com The presence or absence of this double bond has a profound impact on the stereochemistry and conformational flexibility of the molecule.

Historical Trajectories and Foundational Research on the this compound Scaffold

A key and historically significant approach to the synthesis of isocoumarins, including those with a carboxylic acid at the 4-position, involves the use of homophthalic acid and its anhydride (B1165640). The condensation of homophthalic anhydride with various electrophiles has been a cornerstone in the construction of the isocoumarin skeleton. Early research in this area laid the groundwork for understanding the cyclization reactions that lead to the formation of the lactone ring.

One of the foundational methods for preparing isocoumarin-4-carboxylic acids involves the reaction of homophthalic anhydride with glyoxylic acid. This reaction, a type of Perkin condensation, provides a direct route to the desired scaffold. The mechanism involves the formation of a carbanion from homophthalic anhydride, which then attacks the aldehyde group of glyoxylic acid, followed by cyclization and dehydration to yield the isocoumarin ring.

Another classical approach involves the reaction of homophthalic anhydride with other carbonyl compounds, which can lead to a variety of substituted isocoumarins. For instance, the synthesis of 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid has been achieved through the reaction of homophthalic anhydride with acetyl chloride in the presence of pyridine, followed by rearrangement. libretexts.org This highlights the versatility of homophthalic anhydride as a starting material in the historical development of isocoumarin chemistry.

Significance of the this compound Moiety in Chemical Synthesis and Derivatives Development

The this compound moiety is a valuable building block in organic synthesis due to its inherent reactivity and the presence of multiple functional groups that can be selectively manipulated. The carboxylic acid group at the C-4 position is particularly important as it serves as a versatile handle for the introduction of a wide array of other functional groups and for the construction of more complex molecular architectures.

The development of derivatives from this scaffold allows for the systematic exploration of structure-activity relationships, which is crucial in fields such as medicinal chemistry. The isocoumarin core itself is a privileged structure, meaning it is a molecular framework that is often found in biologically active compounds.

A significant application of this moiety is in the synthesis of isoquinolones. For example, 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid has been derivatized to various isoquinolones by reacting it with ammonia (B1221849) and primary amines. libretexts.org This transformation involves the opening of the lactone ring by the amine, followed by cyclization to form the corresponding lactam (isoquinolone). This demonstrates the utility of the isocoumarin as a precursor to nitrogen-containing heterocyclic systems.

Furthermore, the carboxylic acid functionality can undergo a range of standard chemical transformations, including esterification, amidation, and reduction, to produce a diverse library of derivatives. These reactions allow for the fine-tuning of the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability.

Below is a table summarizing some of the key reactions and starting materials involved in the synthesis and derivatization of the this compound scaffold.

| Starting Material | Reagent(s) | Product Type | Reference |

| Homophthalic anhydride | Glyoxylic acid | This compound | General Knowledge |

| Homophthalic anhydride | Acetyl chloride, Pyridine | 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid | libretexts.org |

| 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid | Ammonia, Primary amines | Isoquinolones | libretexts.org |

| 6,7-Dimethoxyhomophthalic anhydride | Aliphatic aldehydes, DMAP | cis- and trans-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids | mdpi.com |

This table illustrates the central role of homophthalic anhydride in the synthesis of the core structure and the subsequent utility of the carboxylic acid functionality in creating a variety of derivatives. The research into this compound and its derivatives continues to be an active area, driven by the quest for new molecules with interesting chemical and biological properties.

Structure

3D Structure

属性

IUPAC Name |

1-oxoisochromene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-9(12)8-5-14-10(13)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURVSGFUKWYAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=COC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxo 1h Isochromene 4 Carboxylic Acid and Its Structural Analogues

Primary Synthetic Pathways for 1-Oxo-1H-isochromene-4-carboxylic Acid

The principal and most direct route to the this compound core involves the condensation of homophthalic anhydride (B1165640) with various electrophilic partners, most notably aldehydes. This approach allows for the introduction of diverse substituents at the 3-position of the isochromene ring.

Homophthalic Anhydride-Based Condensation Reactions with Aldehydes

The reaction between homophthalic anhydride and aldehydes proceeds via a base-catalyzed condensation mechanism. The base, typically a tertiary amine such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates the formation of an enolate from homophthalic anhydride. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the this compound skeleton.

The reaction is generally carried out in an anhydrous solvent, such as chloroform (B151607), at room temperature. mdpi.com The use of DMAP has been shown to be an effective catalyst for this transformation. mdpi.com This method is advantageous due to its operational simplicity and the ready availability of a wide range of aldehydes, allowing for the synthesis of a diverse library of 3-substituted derivatives.

Diastereoselective Synthesis and Control of cis-/trans- Configurations

When the condensation reaction is performed with aldehydes, a new stereocenter is generated at the C-3 and C-4 positions of the resulting 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acid. This leads to the formation of a mixture of cis- and trans- diastereomers. The stereoselectivity of this reaction is influenced by the steric and electronic nature of the aldehyde substituent.

For instance, the reaction of 6,7-dimethoxyhomophthalic anhydride with aliphatic aldehydes has been shown to yield a diastereomeric mixture of cis- and trans- products. mdpi.com The separation of these diastereomers can be achieved by column chromatography. mdpi.com Studies have indicated that the diastereomeric ratio can be influenced by the steric bulk of the aldehyde, with aliphatic aldehydes showing less pronounced stereoselectivity compared to their aromatic counterparts. mdpi.com

Synthesis of Substituted this compound Derivatives

The versatility of the homophthalic anhydride condensation allows for the synthesis of a wide array of substituted 1-oxo-1H-isochromene-4-carboxylic acids, with modifications possible at various positions of the isochromene core.

Alkyl-Substituted 1-Oxo-1H-isochromene-4-carboxylic Acids

The synthesis of 3-alkyl-substituted derivatives is readily achieved by employing aliphatic aldehydes in the condensation reaction with homophthalic anhydride or its substituted analogues. A series of novel 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids have been synthesized through the reaction of 6,7-dimethoxyhomophthalic anhydride with aliphatic aldehydes of varying chain lengths, such as octanal, decanal, and undecanal. mdpi.com

The reaction, catalyzed by DMAP in dry chloroform at room temperature, provides the desired products in good yields. mdpi.com The resulting diastereomeric mixtures can be separated and characterized.

Table 1: Synthesis of 3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids mdpi.com

| Aldehyde | Product (R-group) | Total Yield (%) | Diastereomeric Ratio (trans:cis) |

| Octanal | n-Heptyl | 92 | 60:40 |

| Decanal | n-Nonyl | 89 | 60:40 |

| Undecanal | n-Decyl | 90 | 60:40 |

Aryl- and Heteroaromatic-Substituted 1-Oxo-1H-isochromene-4-carboxylic Acids

The introduction of aryl or heteroaromatic substituents at the 3-position is accomplished by using aromatic or heteroaromatic aldehydes in the condensation with homophthalic anhydride. This reaction provides a straightforward route to a variety of 3-aryl-1-oxo-1H-isochromene-4-carboxylic acids. The synthesis of 1-oxo-3-aryl-1H-isochromene-4-carbaldehydes has been reported from enaminoketones of 2'-carboxamidodeoxybenzoins, which can be further oxidized to the corresponding carboxylic acids. researchgate.net

The reaction conditions are generally mild, and the methodology is tolerant of a range of functional groups on the aromatic aldehyde. This has enabled the synthesis of derivatives with diverse electronic and steric properties.

Synthetic Routes to Polycyclic and Dimeric Isochromene Systems

The synthesis of more complex polycyclic and dimeric isochromene systems often involves the inherent reactivity of homophthalic anhydride to undergo self-condensation or dimerization under basic conditions. researchwithrutgers.comnih.govnih.gov The base-catalyzed dimerization of homophthalic anhydride can lead to a variety of products, including 3-(2-carboxybenzyl)isocoumarin. nih.govnih.gov

While not a direct synthesis of unsubstituted this compound dimers, these reactions provide a foundational understanding for constructing more complex, linked isocoumarin (B1212949) scaffolds. The reaction pathway involves the formation of an enolate of homophthalic anhydride which can then react with another molecule of the anhydride. nih.gov The specific products formed are dependent on the reaction conditions, including the base used and the temperature. nih.gov These dimerization processes highlight a potential, albeit more complex, route to polycyclic systems based on the isochromene framework.

Synthesis of Isothiochroman (B1214466) Analogues of this compound

The synthesis of isothiochroman analogues, specifically isothiocoumarins, represents an important modification of the isocoumarin core structure where the endocyclic oxygen is replaced by a sulfur atom. One notable method for preparing derivatives of isothiocoumarin-3-carboxylic acid involves the hydrolysis of 5-arylidenerhodanines. This approach has led to the successful synthesis of a series of novel isothiocoumarin-3-carboxylic acid derivatives. nih.gov For instance, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide was identified through this synthetic route and subsequently screened for its biological activities. nih.gov

Exploration of Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is paramount for the synthesis of isocoumarins. Both organocatalysts and metal-based catalysts have been successfully employed to facilitate the construction of the this compound scaffold and its derivatives. rsc.org

Role of Organocatalysts (e.g., 4-Dimethylaminopyridine, DMAP)

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst used in a wide array of organic transformations, including esterifications and acylations. wikipedia.org In the context of isocoumarin synthesis, DMAP can facilitate reactions by activating carboxylic acids or their derivatives. For example, in the Steglich rearrangement, which involves a carboxyl migration, DMAP is used as a nucleophilic catalyst to generate a reactive ion pair intermediate from oxazolyl carbonates, leading to the formation of a C-carboxyl azlactone. nih.gov While not a direct synthesis of the isocoumarin ring itself, this demonstrates DMAP's role in activating carboxyl groups, a key step in many synthetic routes. The catalytic cycle of DMAP in acylation reactions typically involves the formation of a highly reactive acylpyridinium ion, which is then susceptible to nucleophilic attack. An auxiliary base is often used to regenerate the DMAP catalyst. wikipedia.org

Metal-Catalyzed Approaches (e.g., Silver(I) Complexes)

Silver(I) complexes have emerged as potent catalysts for the synthesis of isocoumarins through various reaction pathways. One successful strategy involves the silver(I)-mediated annulation of 2-iodo enol esters, which yields 4- and 3,4-substituted isocoumarins at room temperature. nih.govacs.org This method is valued for its mild reaction conditions. nih.gov Another approach utilizes a silver(I)-catalyzed aerobic oxidation and 6-endo heterocyclization of ortho-alkynylbenzaldehydes. rsc.org This protocol offers an atom-economical and step-efficient route to 3-substituted isocoumarins, using atmospheric oxygen as the terminal oxidant. rsc.org Furthermore, silver triflate, in combination with p-toluenesulfonic acid, has been shown to effectively catalyze the synthesis of 3-substituted isocoumarins from 2-alkynylbenzoates with absolute regioselectivity under mild conditions. unimi.it The synthesis of 1-alkoxy-isochromenes can also be achieved with high regioselectivity using well-defined silver(I) complexes with pyridine-containing ligands. acs.orgresearchgate.net

Mechanistic Investigations of this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes to isocoumarins.

Proposed Reaction Mechanisms (e.g., Cycloaddition, Cycloisomerization)

The formation of the isocoumarin scaffold often proceeds through cycloaddition or cycloisomerization pathways. beilstein-journals.org

Cycloaddition reactions, such as the [2+2] cycloaddition, have been investigated in the solid state for coumarin-3-carboxylic acid, a related heterocyclic compound. researchgate.net While this specific example pertains to coumarins, similar cycloaddition principles can be applied to the synthesis of isocoumarin frameworks. Another relevant transformation is the 1,3-dipolar cycloaddition of azomethine ylides to coumarin (B35378) derivatives, which constructs spiro-heterocyclic systems in a diastereoselective manner. nih.gov

Cycloisomerization is a common and powerful strategy for synthesizing isochromenes and isocoumarins. organic-chemistry.org For instance, the silver(I)-catalyzed on-water intramolecular cyclization of acetylenic compounds can produce isocoumarins. organic-chemistry.org This reaction is believed to be enhanced by hydrogen bonding at the water-oil interface, which stabilizes the transition state. organic-chemistry.org Metal-catalyzed cycloisomerization of o-(alkynyl)benzyl alcohols and related compounds is a well-established route to isochromenes. organic-chemistry.org A proposed mechanism for the silver-catalyzed synthesis of 3-substituted isocoumarins from ortho-alkynylbenzaldehydes involves a radical pathway. rsc.org The process is thought to initiate with the formation of a peracid intermediate via oxygenation, which then undergoes a one-electron reduction by Ag(0) to form a carboxylic acid intermediate. This intermediate subsequently undergoes a silver-promoted 6-endo-dig heterocyclization to yield the final isocoumarin product. rsc.org

Elucidation of Regioselectivity and Stereoselectivity

Controlling regioselectivity and stereoselectivity is a key challenge in the synthesis of substituted isocoumarins.

Regioselectivity is particularly important when using unsymmetrical starting materials. In metal-catalyzed reactions involving the cyclization of aromatic acids with unsymmetrical alkynes, the regioselectivity can be influenced by the choice of metal catalyst. For example, rhodium, iridium, and cobalt catalysts have been reported to produce regioisomeric mixtures of isocoumarins. acs.org In contrast, ruthenium-catalyzed aerobic oxidative cyclization of aromatic acids with alkynes can provide isocoumarin derivatives in a highly regioselective manner. rsc.orgnih.gov The addition of AgSbF6 has been shown to play a crucial role in controlling the regioselectivity in these ruthenium-catalyzed reactions. rsc.org Silver(I)-catalyzed reactions also exhibit high regioselectivity. For instance, the silver-catalyzed synthesis of 1-alkoxy-isochromenes from 2-alkynylbenzaldehydes and alcohols proceeds with absolute regioselectivity. acs.orgresearchgate.net The cyclization of γ-alkynyl carboxylic acids or esters can proceed via either a 6-endo-dig or a 5-exo-dig pathway, and the regioselectivity is often dependent on the reaction conditions (acidic vs. basic). unimi.it

Stereoselectivity is a critical consideration when chiral centers are present in the target molecule or are formed during the reaction. In the context of related coumarin synthesis, organocatalytic methods have been developed to achieve high stereoselectivity. For example, the conjugate addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated aldehydes using a chiral catalyst can produce enantioenriched products. beilstein-journals.org Similarly, diastereoselective 1,3-dipolar cycloaddition reactions have been used to create spiro-coumarin derivatives with a high degree of stereocontrol. nih.gov The stereochemical outcome of these reactions is often rationalized by considering the transition state geometry, such as an endo-mode approach of the dipole to the dipolarophile. nih.gov

Below is a table summarizing various catalytic systems and their outcomes in the synthesis of isocoumarin and its derivatives.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Silver(I) | 2-Iodo enol esters | 4- and 3,4-substituted isocoumarins | Mild, room temperature conditions. nih.govacs.org |

| Silver tetrafluoroborate | ortho-Alkynylbenzaldehydes | 3-Substituted isocoumarins | Aerobic oxidation, radical mechanism. rsc.org |

| Silver triflate / p-TSA | 2-Alkynylbenzoates | 3-Substituted isocoumarins | Absolute regioselectivity. unimi.it |

| [{RuCl2(p-cymene)}2], AgSbF6, Cu(OAc)2·H2O | Aromatic acids and alkynes | Isocoumarin derivatives | Highly regioselective. rsc.orgnih.gov |

| Iridium(III) complexes | Benzoic acids and propargyl alcohols | Substituted isocoumarins | Highly regioselective. acs.orgnih.gov |

| 4-Dimethylaminopyridine (DMAP) | Oxazolyl carbonates | C-carboxyl azlactones | Nucleophilic catalysis, carboxyl activation. nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Oxo 1h Isochromene 4 Carboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. uobasrah.edu.iqnih.gov Through various NMR experiments, it is possible to map the carbon skeleton, identify the chemical environment of each proton, and establish through-bond and through-space connectivities.

Two-Dimensional NMR Experiments for Connectivity and Proximity (e.g., NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity and spatial relationships between nuclei. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it identifies protons that are close to each other in space, typically within 5 Å, regardless of their through-bond connectivity. numberanalytics.comlibretexts.org This information is critical for confirming structural assignments and understanding the molecule's conformation. youtube.comyoutube.com

For 1-Oxo-1H-isochromene-4-carboxylic acid, a NOESY spectrum would be expected to show several key correlations (cross-peaks):

A cross-peak between the vinylic H-3 proton and the aromatic H-5 proton would confirm their spatial proximity on one side of the molecule.

Correlations among the adjacent aromatic protons (H-5 with H-6, H-6 with H-7, etc.) would help in the sequential assignment of the aromatic ring signals.

The presence of a cross-peak between the carboxylic acid proton and either H-3 or H-5 could indicate a preferred conformation or the presence of intramolecular hydrogen bonding.

These through-space correlations provide definitive evidence that complements the through-bond information obtained from other experiments like COSY and HMBC, leading to an unambiguous assignment of the entire molecular structure. numberanalytics.com

Application of Vicinal Coupling Constants for Relative Configuration Assignment

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent atoms, are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This principle is a powerful tool for determining the relative stereochemistry in cyclic and acyclic systems. nih.govresearchgate.net

In the aromatic ring of this compound, the proton-proton coupling constants provide clear information about their substitution pattern:

Ortho-coupling (³J): The coupling between adjacent protons (e.g., H-5 and H-6) is typically the largest, in the range of 7–9 Hz. orgchemboulder.com

Meta-coupling (⁴J): Coupling between protons separated by two bonds (e.g., H-5 and H-7) is significantly smaller, around 2–3 Hz. orgchemboulder.com

Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (e.g., H-5 and H-8) is the smallest and often not resolved (< 1 Hz).

Analysis of these coupling constants allows for the unequivocal assignment of each proton in the aromatic system. For the isochromene ring itself, the H-3 proton lacks a vicinal proton partner, and thus it is expected to appear as a singlet, though minor long-range couplings (⁴J or ⁵J) to other protons might cause slight peak broadening. While the planar, aromatic nature of the core structure of this compound limits the application of vicinal coupling for conformational analysis, this technique is invaluable for assigning the relative configuration of substituents in saturated or flexible derivatives of this system. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electron transitions, respectively, providing a characteristic fingerprint of the molecule's functional groups and conjugated systems. unizar-csic.esresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com The FTIR spectrum of this compound is expected to display several characteristic absorption bands. nih.govnih.gov

Key expected absorptions include:

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org

C=O Stretch (Lactone): A strong, sharp absorption is expected for the α,β-unsaturated δ-lactone carbonyl group, typically appearing at a high frequency around 1740-1780 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong absorption for the conjugated carboxylic acid carbonyl should appear around 1700–1725 cm⁻¹. libretexts.org This band may overlap with the lactone carbonyl absorption.

C=C Stretch: Medium to strong absorptions between 1450 and 1650 cm⁻¹ corresponding to the vibrations of the aromatic ring and the double bond in the lactone ring.

C–O Stretch: Strong absorptions in the 1200–1350 cm⁻¹ region arising from the C–O bonds of the lactone and the carboxylic acid.

C–H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds typically appear in the 750–900 cm⁻¹ region, and the pattern can sometimes provide information about the substitution on the benzene (B151609) ring.

Table 2: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 2500–3300 | Strong, Broad |

| C=O Stretch | α,β-Unsaturated Lactone | 1740–1780 | Strong |

| C=O Stretch | Carboxylic Acid | 1700–1725 | Strong |

| C=C Stretch | Aromatic/Olefinic | 1450–1650 | Medium-Strong |

| C–O Stretch | Lactone/Carboxylic Acid | 1200–1350 | Strong |

| C–H Bending | Aromatic | 750–900 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov Compounds with conjugated systems, such as this compound, exhibit characteristic absorptions in the UV-Vis range due to π → π* transitions. The extended π-system, which includes the benzene ring fused to the α,β-unsaturated lactone ring and further conjugated with the carboxylic acid group, is expected to result in multiple strong absorption bands. researchgate.net

Based on analogous isocoumarin (B1212949) and chromone (B188151) structures, the UV-Vis spectrum would likely show two or three main absorption maxima (λ_max) between 220 and 400 nm. nih.govresearchgate.net The exact position and intensity of these bands are sensitive to the solvent used, with polar solvents often causing shifts in the absorption maxima. This technique is particularly useful for confirming the presence of the extended conjugated system that is central to the structure of the title compound.

Mass Spectrometry for Molecular Formula Determination (e.g., High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₀H₆O₄, the expected monoisotopic mass would be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI), would provide an experimental m/z value. The close agreement between the calculated and observed mass would serve to confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₆O₄ |

| Calculated m/z ([M-H]⁻) | Data not available |

| Observed m/z ([M-H]⁻) | Data not available |

| Mass Accuracy (ppm) | Typically < 5 ppm for confident assignment |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

Note: The table is populated with the type of data that would be obtained from an HRMS experiment. Actual experimental values are not available in the reviewed literature.

Detailed research findings from such an analysis would involve the comparison of the experimentally measured mass to the theoretical mass of the deprotonated molecule ([M-H]⁻), which is common for carboxylic acids in negative ion mode. The resulting mass accuracy, expressed in parts per million (ppm), would provide a high degree of confidence in the molecular formula assignment.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration

The analysis would yield a crystallographic information file (CIF) containing all the structural details. Key findings would include the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the coordinates of each atom. For a planar molecule like an isochromene, this data would confirm the flatness of the bicyclic ring system and the orientation of the carboxylic acid group relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (ų) | Calculated from unit cell |

| Z (Molecules/unit cell) | Integer value |

| Key Bond Lengths (Å) | C=O, C-O, C-C, O-H |

| Key Bond Angles (°) | Angles defining molecular geometry |

| Hydrogen Bonding | Details of intermolecular interactions |

Note: This table illustrates the parameters that would be determined from a successful X-ray crystal structure analysis. Specific data for this compound is not currently available.

The determination of the solid-state molecular architecture would provide definitive proof of the compound's structure and connectivity.

Conformational Analysis and Stereochemical Dynamics of 1 Oxo 1h Isochromene 4 Carboxylic Acid

Deductive Conformational Analysis in Solution

The preferred conformations of 1-Oxo-1H-isochromene-4-carboxylic acid derivatives in solution are often elucidated through deductive conformational analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For related structures like 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids, ¹H NMR is a powerful tool. mdpi.com The configuration and conformation can be established by analyzing the vicinal coupling constant (³J) between the protons at the C-3 and C-4 positions (³J3,4). mdpi.com

Generally, the magnitude of this coupling constant provides insight into the dihedral angle between the H-3 and H-4 atoms, as described by the Karplus relationship. mdpi.com

A ³J3,4 value in the range of 3 to 6 Hz typically indicates a cis configuration, which favors a synclinal (gauche) orientation of the protons. mdpi.com

A larger coupling constant, between 10 and 13 Hz, suggests a trans configuration, which favors an antiperiplanar orientation. mdpi.com

However, due to the conformational flexibility of the dihydroisocoumarin ring, which can exist in equilibrium between different half-chair-like conformers, the observed ³J value is a population-weighted average of the coupling constants of the individual conformers. mdpi.comauremn.org.br This averaging allows researchers to deduce the predominant conformation in the equilibrium. For example, in a study of trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, the observed coupling constants in the 3 to 6 Hz range indicated that the conformational equilibrium predominantly favors a conformer where the substituents at C-3 and C-4 are in axial and pseudoaxial positions, respectively. mdpi.com

Impact of Substituent Effects on Conformational Landscape

Substituents on the isochromene ring can significantly alter the conformational landscape by introducing steric and electronic effects. mdpi.comnih.gov The size, shape, and electronic nature of a substituent group can shift the equilibrium between different conformers to favor the one that minimizes unfavorable interactions. ucsb.edu

In a series of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, the presence of different alkyl groups (such as ethyl, propyl, and butyl) at the C-3 position was studied. mdpi.com It was found that for the trans isomers, the conformational equilibrium consistently favored a conformer where the C-3 alkyl group and the C-4 carboxylic acid group adopt axial and pseudoaxial orientations, respectively. mdpi.com This preference suggests a drive to minimize steric hindrance that would arise in other potential conformations. While the specific alkyl chain length did not fundamentally change the preferred conformation in this case, it underscores the principle that the steric bulk of substituents is a key determinant of the molecule's three-dimensional structure in solution. mdpi.com

The following table summarizes the observed coupling constants for different 3-alkyl substituents in trans isomers, indicating a consistent conformational preference.

| Compound | Substituent (R) | ³J3,4 (Hz) in CDCl₃ | ³J3,4 (Hz) in DMSO-d₆ | Predominant Conformation |

| trans-1 | Ethyl | 3.6 | 3.0 | Axial/Pseudoaxial |

| trans-2 | Propyl | 3.5 | 3.0 | Axial/Pseudoaxial |

| trans-3 | Butyl | 3.5 | 3.0 | Axial/Pseudoaxial |

| Data derived from studies on 3-alkyl substituted 3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.com |

Solvent-Induced Conformational Shifts in this compound Derivatives

The conformational equilibrium of polar molecules like this compound derivatives can be influenced by the surrounding solvent. researchgate.net Different solvents can stabilize or destabilize certain conformers to varying degrees, leading to a shift in the equilibrium. mdpi.com This phenomenon, known as a solvent-induced conformational shift, arises from differential solvation of the conformers. acs.orgwikipedia.org

The effect of solvent polarity on the conformation of 3-alkyl substituted 3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids was investigated by recording NMR spectra in two solvents of differing polarities: the nonpolar chloroform-d (B32938) (CDCl₃) and the polar dimethyl sulfoxide-d₆ (DMSO-d₆). mdpi.com While the predominant conformation for the trans isomers remained the same in both solvents, changes in the vicinal coupling constants (³J3,4) were observed. mdpi.com For instance, the ³J3,4 values were consistently slightly higher in CDCl₃ (3.5-3.6 Hz) compared to DMSO-d₆ (3.0 Hz). mdpi.com This indicates that the solvent does influence the relative populations of the conformers in the equilibrium, even if it does not completely reverse the preference. mdpi.com Polar solvents may better stabilize conformers with larger dipole moments, thus subtly shifting the conformational balance. nih.gov

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry provides powerful tools for investigating the conformational preferences and dynamic behavior of molecules, complementing experimental techniques like NMR. researchgate.netacs.orgcomporgchem.com These methods allow for the detailed examination of molecular structures, energies, and motions at an atomic level.

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to determine the relative energies and stabilities of different possible conformers. researchgate.netcomporgchem.com These calculations solve the electronic structure of a molecule to find its energy minima, which correspond to stable conformational states. researchgate.net

For a flexible molecule like this compound, QM methods can be used to model the potential energy surface associated with the rotation of the carboxylic acid group and the puckering of the isochromene ring. By calculating the energies of various conformers (e.g., different half-chair forms with the carboxylic acid group in axial or equatorial-type positions), researchers can identify the global minimum energy conformer and the relative energies of other low-energy structures. nih.gov These theoretical calculations can predict the most likely conformations to be observed experimentally and can be used to calculate theoretical NMR parameters for comparison with experimental data, thus validating the conformational assignment. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" to observe conformational transitions and flexibility. frontiersin.org

In the context of this compound, an MD simulation would typically place the molecule in a simulated box of solvent molecules (e.g., water) and track its movements over nanoseconds to microseconds. frontiersin.org This approach allows for the visualization of:

The transitions between different half-chair conformations of the isochromene ring.

The rotation around the single bond connecting the carboxylic acid group to the ring.

The interactions between the solute and surrounding solvent molecules that influence its conformational preferences. acs.org

MD simulations can also be used to calculate the free energy difference between conformers, providing a more accurate picture of the conformational equilibrium in solution than gas-phase QM calculations alone. nih.gov This technique is invaluable for understanding not just the static conformational preferences but also the kinetic aspects of how the molecule explores its conformational landscape. frontiersin.org

Chemical Reactivity and Functional Group Transformations of 1 Oxo 1h Isochromene 4 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a versatile functional group that readily participates in a variety of condensation and substitution reactions. msu.edu Its reactivity is central to the synthesis of numerous derivatives.

The conversion of the carboxylic acid group of 1-Oxo-1H-isochromene-4-carboxylic acid into an ester is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk This reaction is a reversible equilibrium process. masterorganicchemistry.comlibretexts.org To achieve high yields of the ester, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water that is formed during the reaction. libretexts.orgyoutube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of a water molecule and deprotonation of the resulting ester yields the final product. libretexts.org

Transesterification, the process of converting one ester to another, is also a relevant reaction, although it begins with an ester derivative rather than the carboxylic acid itself.

Table 1: Typical Conditions for Fischer Esterification

| Reagent/Condition | Purpose | Common Examples |

|---|---|---|

| Alcohol (R'-OH) | Nucleophile; provides the 'alkoxy' part of the ester | Methanol, Ethanol (B145695), Propanol |

| Acid Catalyst | Activates the carbonyl group | Concentrated H₂SO₄, HCl (gas), TsOH |

| Solvent | Often the reactant alcohol in excess | Excess ethanol for ethyl ester formation |

| Water Removal | Drives the equilibrium to favor product formation | Dean-Stark apparatus, desiccants |

The carboxylic acid moiety of this compound can be converted into an amide by reaction with a primary or secondary amine. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. nih.gov Therefore, the carboxylic acid must first be "activated". bachem.com

This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride) or an acid anhydride (B1165640). youtube.com However, for more sensitive substrates or in the context of peptide synthesis, a wide array of coupling reagents are used to facilitate amide bond formation under milder conditions. nih.govnih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. uniurb.it

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govyoutube.com These are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to increase reaction rates and suppress side reactions like racemization. bachem.comnih.govuni-kiel.de Onium salts, such as HATU, also serve as highly efficient coupling reagents. bachem.comuni-kiel.de

Table 2: Common Reagents for Amide Formation and Peptide Coupling

| Reagent Class | Specific Example(s) | Function |

|---|---|---|

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. |

| Additives | HOBt, HOSu, HOAt | Forms an active ester, reduces racemization, and improves yield. bachem.comuni-kiel.de |

| Onium Salts | HATU, HBTU, COMU | Highly efficient reagents that form active esters for rapid coupling. bachem.com |

| Bases | DIPEA, NMM | Used to neutralize acid salts and facilitate the reaction. bachem.com |

Reactions Involving the Heterocyclic Ring System

The benzopyranone core of this compound contains an aromatic benzene (B151609) ring fused to an α,β-unsaturated lactone (a cyclic ester). Both parts of this system are susceptible to specific chemical transformations.

Reduction of this compound can occur at several sites: the carboxylic acid, the lactone carbonyl, and the double bond within the heterocyclic ring. The outcome depends on the reducing agent and reaction conditions.

Reduction of the Carboxylic Acid: The carboxylic acid group is generally resistant to catalytic hydrogenation under mild conditions but can be reduced to a primary alcohol. calis.edu.cn This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (high pressure and temperature) using catalysts like copper chromite or ruthenium-based systems. calis.edu.cnnih.govrsc.org

Reduction of the Heterocyclic Ring: Catalytic hydrogenation using catalysts such as platinum on titania (Pt/TiO₂) or palladium on carbon (Pd/C) can be employed. calis.edu.cnrsc.org This would likely reduce the C3-C4 double bond of the pyranone ring, leading to the formation of a 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acid derivative. mdpi.com More vigorous reduction could potentially also open the lactone ring. Biocatalytic methods have also been explored for the hydrogenation of carboxylic acids to alcohols. researchgate.net

Table 3: Potential Reduction Products and Conditions

| Reagent(s) | Target Functional Group(s) | Expected Major Product |

|---|---|---|

| H₂, Pd/C or Pt/TiO₂ (mild conditions) | C=C double bond in the heterocyclic ring | 3,4-Dihydro-1-oxo-1H-isochromene-4-carboxylic acid |

| LiAlH₄ followed by aqueous workup | Carboxylic acid and lactone carbonyl | A diol product resulting from reduction of both carbonyls |

| H₂, Ru-based catalyst (high T, P) | Carboxylic acid | 1-Oxo-1H-isochromene-4-methanol |

The benzene ring portion of the molecule can undergo aromatic substitution reactions, though its reactivity is influenced by the fused lactone ring.

Nucleophilic Aromatic Substitution (NAS): This reaction involves the replacement of a substituent (other than hydrogen) on the aromatic ring by a nucleophile. libretexts.org NAS is generally difficult on electron-rich aromatic rings and typically requires the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to a good leaving group (like a halogen). libretexts.org The unsubstituted benzopyranone core of this compound lacks these features, making it a poor substrate for standard NAS reactions. libretexts.org Such a reaction would likely only proceed under very harsh conditions.

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| This compound |

| 3,4-Dihydro-1-oxo-1H-isochromene-4-carboxylic acid |

| Bromine |

| Copper chromite |

| Ethanol |

| HATU |

| HBTU |

| Hydrochloric acid |

| Lithium aluminum hydride (LiAlH₄) |

| Methanol |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| N-Hydroxysuccinimide (HOSu) |

| Nitric acid |

| Palladium on carbon (Pd/C) |

| Platinum on titania (Pt/TiO₂) |

| Propanol |

| Sulfuric acid |

| Thionyl chloride |

Structure Activity Relationship Sar Studies for 1 Oxo 1h Isochromene 4 Carboxylic Acid Derivatives

Correlating Structural Modifications with Biological Target Interactions (In Vitro Studies)

The biological activity of 1-Oxo-1H-isochromene-4-carboxylic acid derivatives is significantly influenced by structural modifications to the core molecule. In vitro studies have demonstrated that specific substitutions and the addition of functional groups can enhance the interaction with biological targets, leading to increased potency.

One key area of investigation has been the development of these derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic agents. Analysis of SAR has shown that high potency is associated with particular structural features. For instance, the introduction of a dithiolane ring connected by a five-carbon spacer to the isochroman (B46142) ring of a derivative resulted in a potent PTP1B inhibitor with an IC₅₀ value of 51.63 ± 0.91 nM. nih.gov This suggests that the size and nature of the substituent play a critical role in the molecule's ability to bind effectively to the active site of the enzyme.

Similarly, in the context of antibacterial agents, modifications to related carboxylic acid scaffolds, such as thiazolidine-4-carboxylic acid, have provided valuable SAR insights. Studies have shown that introducing a tert-butoxycarbonyl group to 2-arylthiazolidine-4-carboxylic acid derivatives generally enhances their antibacterial activity against both Gram-positive and Gram-negative bacteria. novapublishers.comekb.eg For example, the compound (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid demonstrated powerful activity against P. aeruginosa with an IC₅₀ of 0.195 µg/mL. novapublishers.comekb.eg

The table below summarizes the impact of specific structural modifications on the biological activity of related carboxylic acid derivatives based on in vitro studies.

| Compound Class | Structural Modification | Biological Target | Resulting Activity |

| Isochroman Carboxylic Acid | Dithiolane ring with a 5-carbon spacer | PTP1B | Potent inhibition (IC₅₀ = 51.63 nM) nih.gov |

| 2-Arylthiazolidine-4-carboxylic Acid | Addition of a 3-tert-butoxycarbonyl group | Bacterial Strains | Enhanced antibacterial activity novapublishers.comekb.eg |

| 2-Arylthiazolidine-4-carboxylic Acid | 2-(5-fluoro-2-hydroxyphenyl) group | P. aeruginosa | Potent inhibition (IC₅₀ = 0.195 µg/mL) novapublishers.comekb.eg |

These findings underscore the direct correlation between the chemical structure of these derivatives and their interaction with specific biological targets. The strategic addition of lipophilic groups, hydrogen-bonding moieties, and specific ring systems can significantly modulate the inhibitory potential of the parent compound.

Stereochemical Purity and its Influence on Biological Potency

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity. biomedgrid.comresearchgate.net For derivatives of this compound, particularly the 3,4-dihydro analogues, the presence of chiral centers gives rise to stereoisomers (enantiomers and diastereomers), which can exhibit markedly different biological potencies. mdpi.compreprints.org

The synthesis of 3,4-disubstituted 3,4-dihydroisocoumarins often results in a mixture of cis and trans diastereomers, which are defined by the relative positions of the substituents on the heterocyclic ring. mdpi.compreprints.orgnih.gov The specific configuration of these isomers can be determined using spectroscopic methods, such as ¹H-NMR, by analyzing the vicinal coupling constant (³J₃,₄) between the protons at the C-3 and C-4 positions. preprints.org

Generally, biological systems are chiral, and thus, interactions with drug molecules are often stereospecific. biomedgrid.comresearchgate.net One stereoisomer may fit perfectly into a receptor or enzyme's active site, leading to a potent biological response, while the other isomer may have a weaker interaction or no activity at all. ijpsr.com In some cases, the less active isomer can even contribute to adverse effects. ijpsr.com

Research into isochroman carboxylic acid derivatives as potential anti-diabetic agents has highlighted stereoisomerism as a key factor in their drug design and efficacy. nih.gov While specific biological activity data for individual isomers of this compound are not detailed in the provided context, the principles of stereochemistry strongly suggest that the biological potency of its derivatives will be highly dependent on their stereochemical purity. nih.gov The separation and individual testing of these isomers are crucial steps in developing an effective and safe therapeutic agent. mdpi.comnih.gov The conformational flexibility of the molecule must also be considered, as the preferred conformation in solution can influence how the molecule is recognized and binds to its biological target. preprints.orgpreprints.org

Rational Design Principles for Modulating Bioactivity

Rational design, often aided by computational methods, provides a powerful framework for optimizing the biological activity of lead compounds like this compound. researchgate.netnih.gov This approach involves using knowledge of a biological target's three-dimensional structure to design molecules that bind with high affinity and selectivity. nih.gov

Key principles and techniques include:

Structure-Based Drug Design (SBDD): When the crystal structure of a target protein is known, molecular docking simulations can be employed. nih.govchemrevlett.com This computational technique predicts the preferred orientation of a ligand (the derivative) when bound to a target, as well as the binding affinity. nih.gov By visualizing these interactions, medicinal chemists can make informed decisions about which structural modifications are likely to enhance binding. For example, a docking study might reveal a hydrophobic pocket in the active site, suggesting that adding a lipophilic group to the ligand could improve potency. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. This model can be generated based on a set of known active compounds or the target's binding site. It then serves as a template to design new molecules with potentially improved activity. researchgate.net

Molecular Hybridization: This strategy involves combining structural features from two or more different pharmacophores into a single new molecule. researchgate.net The goal is to create a hybrid compound that retains the desired biological activities of its parent molecules, potentially leading to multi-target agents or compounds with enhanced potency.

In vitro studies on PTP1B inhibitors have been guided by X-ray crystallography to extend and optimize structure-activity relationships. nih.gov Similarly, research on chromene derivatives has utilized molecular docking to study ligand-protein interactions and predict binding affinities. nih.govnih.gov These in silico approaches, when combined with experimental synthesis and in vitro testing, create an iterative cycle of design, synthesis, and evaluation that accelerates the discovery of more potent and selective drug candidates. This rational approach helps to minimize trial-and-error synthesis and focus resources on compounds with the highest probability of success. researchgate.net

Advanced Analytical and Purification Techniques in 1 Oxo 1h Isochromene 4 Carboxylic Acid Research

Chromatographic Separation Methods (e.g., Column Chromatography for Diastereomer Isolation)

In the synthesis of derivatives of 1-oxo-1H-isochromene-4-carboxylic acid, particularly those with stereocenters, the formation of diastereomeric mixtures is a common outcome. The separation of these diastereomers is crucial for the characterization and evaluation of the individual stereoisomers. Column chromatography is a primary technique employed for this purpose. mdpi.compreprints.org

One documented application involves the synthesis of (±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.compreprints.org In this process, a reaction between 6,7-dimethoxyhomophthalic anhydride (B1165640) and various aliphatic aldehydes yields a mixture of cis- and trans- diastereomers. mdpi.compreprints.org The isolation and purification of these individual diastereomers are achieved through column chromatography. mdpi.compreprints.org

The effectiveness of the separation is highly dependent on the chosen stationary and mobile phases. For the separation of these acidic isochromene derivatives, a common approach is to use a silica (B1680970) gel stationary phase. The mobile phase is typically a mixture of a nonpolar solvent and a more polar solvent, with the addition of a small amount of acid to maintain the carboxylic acid in its protonated state and improve the separation. A specific mobile phase system used for this separation is a 1:1 mixture of petroleum ether and ethyl acetate, supplemented with formic acid. mdpi.compreprints.org This system allows for the differential elution of the diastereomers from the column, leading to their successful isolation.

The following table summarizes the chromatographic conditions used in the separation of diastereomeric 3-alkyl-substituted this compound derivatives. mdpi.com

Table 1: Column Chromatography Parameters for Diastereomer Separation

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Petroleum Ether / Ethyl Acetate (1:1) with Formic Acid |

| Analytes | cis- and trans--(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids |

| Purpose | Isolation and purification of individual diastereomers |

Spectroscopic Monitoring of Reactions (e.g., Thin Layer Chromatography)

Monitoring the progress of a chemical reaction is essential to determine its endpoint, thereby maximizing product yield and minimizing the formation of byproducts. Thin Layer Chromatography (TLC) is a rapid, simple, and effective technique widely used for this purpose in the synthesis of this compound derivatives. mdpi.compreprints.orglibretexts.org

The principle of TLC in reaction monitoring involves periodically sampling the reaction mixture and spotting it onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in an appropriate solvent system. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible on the TLC plate. libretexts.org

In the synthesis of (±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, TLC is explicitly used to track the conversion of 6,7-dimethoxyhomophthalic anhydride and the respective aldehyde into the desired carboxylic acid products. mdpi.compreprints.org This allows the chemist to determine the optimal reaction time, which in one study was approximately one hour at room temperature, before proceeding with the work-up and purification steps. mdpi.compreprints.org

The following table outlines the application of TLC in monitoring these syntheses.

Table 2: Application of TLC in Reaction Monitoring

| Technique | Role | Monitored Event | Indication of Completion |

|---|

| Thin Layer Chromatography (TLC) | Reaction Progress Monitoring | Consumption of 6,7-dimethoxyhomophthalic anhydride and aldehyde | Disappearance of the limiting reactant spot |

Emerging Research Directions and Future Perspectives in 1 Oxo 1h Isochromene 4 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isocoumarins has evolved significantly from traditional methods, with a strong emphasis on transition-metal-catalyzed reactions that offer high efficiency and selectivity. eurekaselect.com Future research is geared towards developing methodologies that are not only efficient but also align with the principles of green and sustainable chemistry. ijpsr.comrsc.org

Modern Catalytic Approaches: Recent advancements have seen the rise of powerful catalytic systems for constructing the isocoumarin (B1212949) core. Rhodium(III)-catalyzed C–H activation and annulation cascades, for instance, enable the rapid assembly of isocoumarins from readily available starting materials with yields up to 93%. beilstein-journals.org This method demonstrates high synthetic potential, including successful gram-scale reactions. beilstein-journals.org Similarly, palladium-catalyzed processes, such as the cyclization of 2-halobenzoates with ketones or the oxidative annulation of bromoalkynes with benzoic acids, provide versatile routes to 3-substituted isocoumarins. organic-chemistry.org Copper(I)-catalyzed domino reactions, which proceed from o-halobenzoic acids and 1,3-diketones, offer another efficient, ligand-free approach to these structures. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Methods for Isocoumarin Scaffolds

| Catalyst System | Key Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Rhodium(III) | C-H Activation/Annulation | Enaminones & Iodonium Ylides | High efficiency (up to 93% yield), operational simplicity, gram-scale potential. | beilstein-journals.org |

| Palladium(0) | Nucleophilic Addition/Oxidative Annulation | Bromoalkynes & Benzoic Acids | Tolerant of a wide range of substrates, good yields. | organic-chemistry.org |

| Copper(I) | Domino C-C/C-O Coupling | o-Halobenzoic Acids & 1,3-Diketones | Ligand-free conditions, very good yields. | organic-chemistry.org |

Future Sustainable Practices: The future of synthesis in this field is increasingly focused on sustainability. This involves the adoption of "green chemistry" principles, such as utilizing environmentally benign solvents like water-ethanol mixtures, employing recyclable catalysts, and designing reactions with high atom economy and low E-factors (environmental factors) to minimize waste. rsc.org Methodologies that reduce reaction times and energy consumption, such as those using ultrasound irradiation, are also being explored. nih.gov The goal is to develop synthetic protocols that are not only chemically efficient but also economically and environmentally viable for broader applications. rsc.orgnih.gov

Expanding the Scope of Derivatization for Functional Exploration

The 1-oxo-1H-isochromene-4-carboxylic acid core is a versatile template for chemical modification. Derivatization, particularly at the 3- and 4-positions, is a critical strategy for exploring and optimizing the biological and material properties of these compounds. mdpi.com Research is focused on creating diverse chemical libraries to screen for a wide range of functions.

Derivatization for Biological Activity: A significant area of research involves synthesizing series of isocoumarin derivatives to probe their therapeutic potential. For example, novel isocoumarins and their hydrogenated counterparts, 3,4-dihydroisocoumarins, have been synthesized and evaluated for antiproliferative activity against various tumor cell lines. nih.gov In other studies, a series of 3,4-disubstituted isocoumarins incorporating moieties like phenylhydrazone and 1-phenyl-pyrazole were synthesized to investigate their role as inhibitors of carbonic anhydrase isoforms hCA IX and XII, which are important drug targets. nih.gov These studies demonstrate that systematic modification of the isocoumarin skeleton can lead to compounds with potent and selective biological effects. nih.govnih.gov The carboxylic acid functional group itself is a prime site for derivatization, allowing for the formation of amides, esters, and other functional groups to modulate properties like solubility and cell permeability. nih.govnih.gov

Integration of Advanced Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, understand reaction mechanisms, and guide experimental design. In the context of isocoumarin chemistry, computational methods are being used to accelerate the discovery and development of new functional molecules.

Predicting Biological Interactions: Molecular docking is a key computational technique used to predict how a molecule binds to the active site of a protein. For instance, docking calculations were performed for novel isocoumarin derivatives to understand their potential mechanism of action as inhibitors of the kallikrein 5 (KLK5) active site. nih.gov These theoretical findings can identify crucial interactions, such as hydrogen bonds with specific amino acid residues, that are responsible for the compound's activity. nih.gov

Understanding Molecular Properties: Beyond docking, methods like Density Functional Theory (DFT) are used to calculate electronic and molecular properties. researchgate.net These calculations can determine electron density distribution, molecular electrostatic potential, and chemical reactivity descriptors. researchgate.net For isocoumarin derivatives, such studies can predict the most likely sites for chemical reactions and help explain structure-activity relationships. Furthermore, conformational analysis is used to determine the preferred three-dimensional shapes of flexible molecules in solution, which is crucial for understanding their biological function. mdpi.com

Deeper Elucidation of Stereochemical Control in Synthesis and Function

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in biological activity. For isocoumarin derivatives, which can possess chiral centers, the synthesis of single, pure stereoisomers is a significant and growing area of research.

Asymmetric Synthesis and Chiral Pool Strategies: Achieving stereochemical control is essential because different enantiomers or diastereomers of a compound can have drastically different, and sometimes adverse, biological effects. researchgate.net Researchers are developing methods for the asymmetric synthesis of isocoumarins to produce enantiomerically pure products. researchgate.net One approach involves a "chiral pool" methodology, which uses readily available chiral starting materials, such as N-protected (S)-amino acids, to induce a specific stereochemistry in the final product. researchgate.net

Diastereoselective Synthesis and Configurational Analysis: In cases where multiple chiral centers are created, such as in 3,4-disubstituted dihydroisocoumarins, controlling the relative stereochemistry (e.g., cis vs. trans isomers) is paramount. Synthetic procedures have been developed to produce specific diastereomers of 3-alkyl-3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids. mdpi.com The precise configuration of these molecules is then elucidated using advanced spectral methods, including various 1D and 2D NMR techniques, which provide insight into the spatial relationships between atoms. mdpi.com A deeper understanding and control of stereochemistry are crucial for developing compounds with optimized efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Oxo-1H-isochromene-4-carboxylic acid, and what experimental precautions are required?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors (e.g., via acid-catalyzed lactonization or oxidative coupling). Safety protocols include using fume hoods to avoid inhalation of aerosols and wearing nitrile gloves to prevent skin contact, as recommended for structurally similar compounds . Reaction yields can be improved by optimizing solvent polarity and temperature gradients.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis of the lactone ring may occur. Safety data for analogous compounds emphasize avoiding dust generation and using local exhaust ventilation during handling .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Combine -NMR (to confirm proton environments near the lactone and carboxylic acid groups) and FTIR (to identify carbonyl stretching vibrations at ~1700–1750 cm). For unambiguous assignment, high-resolution mass spectrometry (HRMS) or X-ray crystallography is recommended, as demonstrated for related chromene derivatives .

Advanced Research Questions

Q. How can computational modeling clarify the compound’s reactivity in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, the lactone ring’s electron-deficient carbonyl group may act as a Lewis acid in coordination chemistry. Validate predictions with experimental kinetics, referencing molecular descriptors from PubChem data .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

- Methodological Answer : Discrepancies in -NMR chemical shifts may arise from tautomerism or solvent effects. Use deuterated solvents with varying polarities (e.g., DMSO-d vs. CDCl) to assess conformational stability. Cross-validate with 2D NMR (COSY, HSQC) to confirm spin-spin coupling patterns .

Q. How can researchers design degradation studies to identify decomposition pathways?

- Methodological Answer : Subject the compound to accelerated stress conditions (e.g., UV light, acidic/basic hydrolysis). Monitor degradation products via LC-MS and compare fragmentation patterns with known metabolites. For oxidative degradation, use radical initiators (e.g., AIBN) to simulate long-term stability .

Q. What experimental frameworks assess the compound’s potential as a pharmacophore?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation at the 3-position). Test bioactivity in vitro using enzyme inhibition assays (e.g., COX-2) and correlate results with computational docking scores. Prioritize analogs with improved LogP values for enhanced membrane permeability .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles by identifying critical process parameters (CPPs) such as reaction time and catalyst loading. Use statistical tools (e.g., ANOVA) to analyze variance sources. For purity validation, employ HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。